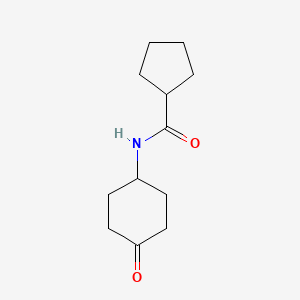

N-(4-oxocyclohexyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-oxocyclohexyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol It is known for its unique structure, which includes a cyclohexyl ring with a ketone group and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxocyclohexyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-oxocyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxocyclohexyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The ketone group in the cyclohexyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The amide group can undergo nucleophilic substitution reactions to form different amide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-oxocyclohexyl)cyclopentanecarboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-oxocyclohexyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(4-phenoxyphenyl)cyclopentanecarboxamide

- N-(1,1-dimethyl-2-phenylethyl)cyclopentanecarboxamide

- N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide

Uniqueness

N-(4-oxocyclohexyl)cyclopentanecarboxamide is unique due to its specific structural features, such as the presence of a ketone group in the cyclohexyl ring and the cyclopentanecarboxamide moiety.

Biological Activity

N-(4-oxocyclohexyl)cyclopentanecarboxamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a cyclopentanecarboxamide moiety and a 4-oxocyclohexyl substituent. The presence of the carbonyl group (C=O) in the cyclohexyl ring enhances its reactivity and biological activity. As part of the broader class of oxygenated cycloalkyl acylamides, this compound exhibits diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Rho Kinase Inhibition : The compound has been identified as a Rho kinase inhibitor, which is significant for therapeutic interventions in diseases such as hypertension, angina, and cancer. Inhibition of Rho kinase leads to smooth muscle relaxation and reduced cell proliferation, which can mitigate conditions like arterial obstruction and inflammation .

- Antitumor Activity : Preliminary studies indicate that compounds structurally similar to this compound exhibit potent antitumor activity. For instance, in vitro studies showed significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with inhibition rates exceeding 99% .

Comparative Studies

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-cyclohexylcyclopentanecarboxamide | Cyclohexane ring instead of 4-oxo | Different biological activity profile |

| N-(4-hydroxycyclohexyl)cyclopentanecarboxamide | Hydroxy group instead of carbonyl | Potentially increased solubility and reactivity |

| N-(3-methylcyclohexyl)cyclopentanecarboxamide | Methyl substitution on cyclohexane | Altered lipophilicity affecting bioavailability |

This table illustrates how the specific carbonyl substitution in this compound may influence its reactivity and biological activity compared to its analogs.

Case Studies

- Antitumor Efficacy : A study assessing the antitumor efficacy of a related compound (IMB-1406) revealed an IC50 range of 6.92–8.99 μM across multiple cancer cell lines, outperforming established drugs like Sunitinib . This indicates that compounds within this chemical class may share similar mechanisms leading to apoptosis through mitochondrial pathways.

- Rho Kinase Inhibition : Research on Rho kinase inhibitors has shown that they can significantly reduce morbidity associated with conditions such as chronic arterial obstruction and various cancers. The inhibition mechanism involves blocking pathways that lead to excessive cell proliferation and migration .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N-(4-oxocyclohexyl)cyclopentanecarboxamide |

InChI |

InChI=1S/C12H19NO2/c14-11-7-5-10(6-8-11)13-12(15)9-3-1-2-4-9/h9-10H,1-8H2,(H,13,15) |

InChI Key |

JGUGGFOBDDXPAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCC(=O)CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.